molecular formula C20H13ClN2O2 B5492336 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid

3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No. B5492336
M. Wt: 348.8 g/mol
InChI Key: BWLAAONRALOEDF-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid, also known as CP-544439, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety.

Scientific Research Applications

3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has been studied for its potential therapeutic applications in a variety of diseases, including pain, inflammation, and anxiety. It has been shown to be effective in preclinical models of acute and chronic pain, as well as in models of inflammation and anxiety. 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has also been studied for its potential use in the treatment of addiction and depression.

Mechanism of Action

3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid is a selective antagonist of the neurokinin-1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The neurokinin-1 receptor is activated by the endogenous peptide substance P, which is involved in the regulation of pain, inflammation, and anxiety. 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid binds to the neurokinin-1 receptor and prevents the binding of substance P, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects
3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models, as well as to reduce anxiety and depression-like behaviors. 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid is its selectivity for the neurokinin-1 receptor, which reduces the potential for off-target effects. However, one limitation of 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are a number of potential future directions for research on 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid. One area of interest is the potential use of 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid in the treatment of addiction, particularly for opioid addiction. 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has been shown to reduce drug-seeking behavior in preclinical models, suggesting that it may be a promising candidate for the development of new addiction treatments. Another area of interest is the potential use of 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid in the treatment of chronic pain. 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has been shown to be effective in preclinical models of chronic pain, and further research is needed to determine its potential clinical utility. Finally, there is interest in the development of new formulations of 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid that address its solubility and half-life limitations, which could improve its effectiveness in vivo.

Synthesis Methods

The synthesis of 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-chlorobenzaldehyde, which is then converted to the corresponding cyanoacetamide. The cyanoacetamide is then reacted with 4-chlorophenylacetonitrile to give the desired pyrrole intermediate. This intermediate is then reacted with 4-carboxybenzaldehyde to yield 3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid.

properties

IUPAC Name

3-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-17-8-6-14(7-9-17)16(13-22)12-19-5-2-10-23(19)18-4-1-3-15(11-18)20(24)25/h1-12H,(H,24,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLAAONRALOEDF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.